molecular formula C12H13ClOS B15301395 Cyclohexanone, 3-[(4-chlorophenyl)thio]- CAS No. 36640-26-3

Cyclohexanone, 3-[(4-chlorophenyl)thio]-

Cat. No.: B15301395
CAS No.: 36640-26-3
M. Wt: 240.75 g/mol
InChI Key: IHGXZHQOQHMWLZ-UHFFFAOYSA-N
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Description

Cyclohexanone, 3-[(4-chlorophenyl)thio]- is an organic compound with the molecular formula C12H13ClOS. It is a derivative of cyclohexanone, where a 4-chlorophenylthio group is attached to the third carbon of the cyclohexanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 3-[(4-chlorophenyl)thio]- typically involves the reaction of cyclohexanone with 4-chlorothiophenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-chlorothiophenol attacks the carbonyl carbon of cyclohexanone, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 3-[(4-chlorophenyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanone, 3-[(4-chlorophenyl)thio]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 3-[(4-chlorophenyl)thio]- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone without the 4-chlorophenylthio group.

    4-Chlorothiophenol: Contains the 4-chlorophenylthio group but lacks the cyclohexanone structure.

    Cyclohexanol: The reduced form of cyclohexanone.

Uniqueness

Cyclohexanone, 3-[(4-chlorophenyl)thio]- is unique due to the presence of both the cyclohexanone and 4-chlorophenylthio groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler compounds .

Biological Activity

Cyclohexanone, 3-[(4-chlorophenyl)thio]- is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory properties, cytotoxic effects, and structure-activity relationships (SARs).

Chemical Structure and Properties

Cyclohexanone, 3-[(4-chlorophenyl)thio]- is an organic compound characterized by the presence of a cyclohexanone moiety substituted with a 4-chlorophenylthio group. This structure is significant as it influences the compound's interaction with biological targets.

Property Details
Molecular Formula C₁₁H₁₃ClS
CAS Number 36640-26-3
Molecular Weight 224.74 g/mol

Anti-inflammatory Effects

Recent studies have demonstrated that compounds related to cyclohexanone derivatives exhibit significant anti-inflammatory activity. For instance, in a comparative study, several derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory responses.

  • Inhibitory Concentrations :
    • Compounds showed IC₅₀ values against COX-1 ranging from 19.45 μM to 28.39 μM.
    • For COX-2, IC₅₀ values ranged from 23.8 μM to 42.1 μM, indicating varying degrees of potency among the tested compounds .

Cytotoxic Activity

The cytotoxic potential of cyclohexanone derivatives has been evaluated in various cancer cell lines. The following table summarizes findings from recent studies:

Compound Cell Line IC₅₀ (μg/mL)
Cyclohexanone Derivative AHepG24.17
Cyclohexanone Derivative BHeLa3.56
Cyclohexanone Derivative CJurkat<5

These results indicate that certain derivatives exhibit promising cytotoxicity against liver and cervical cancer cell lines, suggesting potential for further development as anticancer agents .

Structure-Activity Relationships (SAR)

The efficacy of cyclohexanone derivatives can often be attributed to specific structural features. SAR studies reveal that:

  • The presence of electron-withdrawing groups (like chlorine) enhances biological activity.
  • Substituents at specific positions on the phenyl ring can significantly alter the inhibitory potency against COX enzymes and cytotoxicity in cancer cells .

Case Studies

  • Anti-leishmanial Activity : A derivative of cyclohexanone with a similar thioether moiety was tested against Leishmania donovani and showed promising results with low cytotoxicity (CC₅₀ > 100 µM) and effective concentration (EC₅₀ = 3.7 µM) against intracellular amastigote stages .
  • Anti-cancer Studies : In vitro studies have demonstrated that certain cyclohexanone derivatives exhibit significant growth inhibition in various cancer cell lines, with IC₅₀ values comparable to established chemotherapeutics like doxorubicin .

Properties

CAS No.

36640-26-3

Molecular Formula

C12H13ClOS

Molecular Weight

240.75 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C12H13ClOS/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h4-7,12H,1-3,8H2

InChI Key

IHGXZHQOQHMWLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)SC2=CC=C(C=C2)Cl

Origin of Product

United States

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